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molecular formula C9H6Cl2O3 B8544612 Methyl 2,4-dichloro-3-formylbenzoate

Methyl 2,4-dichloro-3-formylbenzoate

Cat. No. B8544612
M. Wt: 233.04 g/mol
InChI Key: YYNDTSNUQWSZEY-UHFFFAOYSA-N
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Patent
US06576596B1

Procedure details

At reflux, 696.2 g (2.97 mol) of aqueous 50% strength N-methylmorpholine N-oxide solution were added to a solution of 312.0 g (0.99 mol) of methyl 3-bromomethyl-2,4-dichlorobenzoate in 2 l of acetonitrile. After stirring for 48 hours at room temperature, the reaction solution was stirred into 6 l of water. The precipitate was filtered off with suction, washed with water and dried under reduced pressure. 141.3 g of methyl 2,4-dichloro-3-formylbenzoate were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
312 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N+]1([O-])CC[O:5]CC1.Br[CH2:10][C:11]1[C:12]([Cl:22])=[C:13]([CH:18]=[CH:19][C:20]=1[Cl:21])[C:14]([O:16][CH3:17])=[O:15].O>C(#N)C>[Cl:22][C:12]1[C:11]([CH:10]=[O:5])=[C:20]([Cl:21])[CH:19]=[CH:18][C:13]=1[C:14]([O:16][CH3:17])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
312 g
Type
reactant
Smiles
BrCC=1C(=C(C(=O)OC)C=CC1Cl)Cl
Name
Quantity
2 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
6 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 48 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
At reflux
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C=CC(=C1C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 141.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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